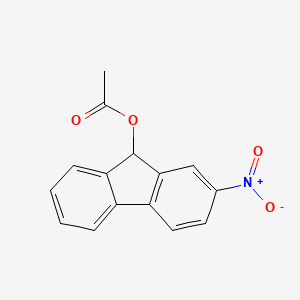

9-Acetoxy-2-nitrofluorene

Description

Significance of Acetoxylated and Nitrated Fluorene (B118485) Scaffolds in Molecular Research

The presence of both acetoxy and nitro groups on a fluorene scaffold introduces specific chemical properties that are significant in molecular research. The selective functionalization of C-H bonds to install such groups is a key challenge and a powerful tool in synthetic chemistry, allowing for the creation of molecules with precisely defined physicochemical properties. nih.govacs.org

Nitration, the addition of a nitro group, is a critical functionalization method. rsc.org Nitroarenes, or nitrated aromatic compounds, are important in understanding environmental genotoxicity and carcinogenesis. acs.org The nitro group is strongly electron-withdrawing, which significantly alters the electronic distribution of the aromatic system and can be a precursor to the formation of reactive metabolites.

Acetoxylation, the introduction of an acetoxy group, is another key C-H functionalization strategy. acs.org It is used to create acyloxy derivatives from aromatic rings. researchgate.net This functional group can influence a molecule's solubility, stability, and metabolic fate. In the context of carcinogen research, acetoxy groups can act as leaving groups in metabolic activation processes, leading to the formation of highly reactive species that can bind to DNA.

The combination of these functional groups on a single fluorene framework creates a molecule with multifaceted reactivity, making it a valuable subject for studying structure-activity relationships, metabolic pathways, and mechanisms of genotoxicity.

Overview of Structurally Related Fluorene Compounds in Chemical and Biochemical Research

To understand the potential role and reactivity of 9-Acetoxy-2-nitrofluorene, it is essential to examine structurally similar compounds that have been extensively studied.

2-Nitrofluorene (B1194847) is a well-documented environmental pollutant and a nitrated PAH found in diesel engine exhaust. smolecule.comresearchgate.net It is recognized as a carcinogen and a mutagen, capable of inducing tumors and causing DNA damage. smolecule.comebi.ac.uk Its presence in the environment serves as a marker for pollution from diesel emissions. smolecule.com

Research has shown that 2-nitrofluorene is carcinogenic in animal models, targeting organs such as the liver, kidney, and forestomach in rats. ebi.ac.ukiarc.fr Its mutagenic activity is a key factor in its carcinogenicity. smolecule.com In biological systems, 2-nitrofluorene undergoes metabolic transformations into various metabolites, some of which are also mutagenic or carcinogenic. smolecule.com The metabolism of 2-nitrofluorene can involve nitroreduction, a process catalyzed by enzymes like xanthine (B1682287) oxidase, to form reactive intermediates that can damage DNA. acs.org

Table 1: Physicochemical and Toxicological Profile of 2-Nitrofluorene

| Property | Value/Description | Reference |

| IUPAC Name | 2-nitro-9H-fluorene | smolecule.com |

| Molecular Formula | C₁₃H₉NO₂ | smolecule.com |

| Molecular Weight | 211.22 g/mol | smolecule.com |

| Biological Role | Carcinogenic agent, Mutagen | ebi.ac.uk |

| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans | iarc.fr |

| Environmental Source | By-product of combustion, major component in diesel exhaust | researchgate.net |

| Mechanism of Action | Forms DNA adducts after metabolic activation | smolecule.com |

N-Acetoxy-N-2-acetylaminofluorene (N-AcO-AAF) is a well-established model for an "ultimate carcinogen," which is the final reactive form of a chemical that covalently binds to cellular macromolecules like DNA. nih.govresearchgate.net It is a metabolite of the liver carcinogen 2-acetylaminofluorene (B57845) (AAF). nih.gov Unlike the parent compound, N-AcO-AAF is reactive enough to bind directly to DNA in vitro without further metabolic activation. researchgate.net

N-AcO-AAF reacts predominantly with guanine (B1146940) bases in DNA, primarily at the C8 position, forming a bulky adduct. nih.govoup.com This adduct causes a significant local distortion in the DNA helix, a conformation described by the "insertion-denaturation" model. nih.gov This DNA damage, if not repaired, can lead to mutations during DNA replication. The mutations induced by N-AcO-AAF are predominantly frameshift mutations, particularly deletions of one or two base pairs in specific "hotspot" sequences, such as runs of guanine bases or alternating GC sequences. nih.govpsu.edu The study of N-AcO-AAF has been instrumental in understanding the molecular mechanisms by which chemical carcinogens initiate the process of cancer. nih.govoup.comoup.com

Table 2: Mutational Signature of N-Acetoxy-N-2-acetylaminofluorene (N-AcO-AAF)

| Feature | Description | Reference |

| Primary DNA Target | C8 position of guanine residues | nih.govoup.com |

| Resulting Adduct | N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | nih.gov |

| DNA Conformation Change | Local helix distortion (insertion-denaturation model) | nih.gov |

| Predominant Mutation Type | Frameshift mutations | nih.gov |

| Mutation Hotspots | Runs of guanine bases; alternating GC sequences (e.g., NarI sequence) | psu.edu |

The C-9 position of the fluorene ring is chemically significant due to its reactivity. researchgate.netresearchgate.net This position is easily oxidized, and modifications at this site can profoundly alter the molecule's stability and metabolic fate. researchgate.net Substituting the C-9 position, for instance, can block the common metabolic pathway of oxidation to 9-fluorenone. asm.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

107915-53-7 |

|---|---|

Molecular Formula |

C15H11NO4 |

Molecular Weight |

269.25 g/mol |

IUPAC Name |

(2-nitro-9H-fluoren-9-yl) acetate |

InChI |

InChI=1S/C15H11NO4/c1-9(17)20-15-13-5-3-2-4-11(13)12-7-6-10(16(18)19)8-14(12)15/h2-8,15H,1H3 |

InChI Key |

VHOLNJWMRGLXCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 9 Acetoxy 2 Nitrofluorene

Synthetic Routes for Acetoxylation at the C-9 Position of Nitrated Fluorenes

This synthetic approach commences with the introduction of a nitro group onto the fluorene (B118485) skeleton, followed by functionalization at the C-9 position. The key precursor for this route is 2-nitrofluorene (B1194847).

The C-9 position of the fluorene ring is known for its acidity (pKa ≈ 22.6 in DMSO), which facilitates its deprotonation to form a stable fluorenyl anion. wikipedia.org This nucleophilic anion can then react with a suitable electrophile. For C-9 acetoxylation, this strategy involves the deprotonation of 2-nitrofluorene followed by reaction with an acetylating agent.

The primary precursor, 2-nitrofluorene, can be synthesized from fluorene or fluorenone. nih.govsigmaaldrich.com A common laboratory and industrial route involves the oxidation of fluorene to fluorenone, followed by nitration and subsequent reduction.

An efficient method for the synthesis of the intermediate 2-nitro-9-fluorenone (B187283) involves the nitration of fluorenone using a mixture of nitric and sulfuric acids in an aqueous medium. researchgate.net This method provides the desired 2-nitrofluorenone with high regioselectivity and yield. For instance, reacting fluorenone with nitric acid (65%) and sulfuric acid (96%) in water at 80°C can produce 2-nitrofluorenone in up to 92% yield. researchgate.net

The conversion of 2-nitro-9-fluorenone to 2-nitrofluorene requires the reduction of the C-9 ketone to a methylene (B1212753) group. Standard reduction methods, such as the Wolff-Kishner or Clemmensen reduction, can be employed for this transformation.

Alternatively, direct oxidation of 2-nitrofluorene can yield 2-nitro-9-fluorenone, a key intermediate. For example, the air oxidation of 2-nitrofluorene in tetrahydrofuran (B95107) (THF) in the presence of potassium hydroxide (B78521) can produce 2-nitro-9-fluorenone with yields reported to be as high as 98-99%. google.com

Table 1: Synthesis of 2-Nitrofluorene Precursor via Fluorenone Nitration

| Step | Reactant | Reagents | Conditions | Product | Yield | Reference |

| 1 | Fluorenone | HNO₃ (65%), H₂SO₄ (96%) | Water, 80°C, 1.5 h | 2-Nitro-9-fluorenone | 92% | researchgate.net |

| 2 | 2-Nitro-9-fluorenone | e.g., Hydrazine hydrate, KOH | High temp. (Wolff-Kishner) | 2-Nitrofluorene | Variable | - |

Nitration Methodologies for Acetoxylated Fluorene Precursors

This alternative pathway involves first synthesizing a fluorene derivative with an acetate (B1210297) group at the C-9 position, followed by regioselective nitration. The key precursor for this route is 9-acetoxyfluorene.

Electrophilic aromatic substitution on the fluorene ring system preferentially occurs at the C-2 position, followed by the C-7, C-4, and C-5 positions. This regioselectivity is governed by the electronic properties of the polycyclic aromatic system, where the C-2 position is the most activated towards electrophiles. The substituent at the C-9 position, being isolated from the aromatic π-system, has a minimal electronic directing effect, although its steric bulk can influence the accessibility of different positions.

Nitration of fluorene itself or 9-substituted fluorenes typically yields the 2-nitro derivative as the major mono-nitrated product. rsc.org The reaction is commonly performed using a "mixed acid" of concentrated nitric acid and sulfuric acid. ewadirect.com The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The optimization of reaction conditions is critical to maximize the yield of the desired 2-nitro isomer and minimize the formation of di- and poly-nitrated byproducts, such as 2,7-dinitrofluorene (B108060) and 2,5-dinitrofluorene. researchgate.netrsc.org Key parameters to control include temperature, reaction time, and the concentration and ratio of the acids.

Mild reaction conditions, such as lower temperatures and shorter reaction times, generally favor mono-substitution. The ratio of nitric acid to the fluorene substrate is also crucial; using a slight excess of nitric acid promotes the desired reaction, while a large excess can lead to multiple nitrations. The choice of solvent can also influence the outcome; nitration reactions are often run in glacial acetic acid or, in some greener methodologies, in water. researchgate.netstmarys-ca.edu

Table 2: Typical Product Distribution in Fluorenone Nitration under Varying Conditions

| Entry | Molar Ratio (Fluorenone:HNO₃:H₂SO₄) | Temperature | Time | Major Product | Yield | Reference |

| 1 | 1 : 2.8 : 3.6 | 80°C | 1.5 h | 2-Nitrofluorenone | 92% | researchgate.net |

| 2 | 1 : 10 : 12.5 | Reflux (120°C) | 5 h | 2,7-Dinitrofluorenone | 90% | researchgate.net |

| 3 | 1 : 11 : 9 | Reflux (120°C) | 5 h | 2,4,7-Trinitrofluorenone | 91% | researchgate.net |

This table illustrates the nitration of fluorenone, which serves as a model for the regioselectivity expected in the nitration of other fluorene derivatives like 9-acetoxyfluorene.

Synthesis of Isotopically Labeled 9-Acetoxy-2-nitrofluorene for Mechanistic Studies

The synthesis of isotopically labeled compounds is essential for various scientific investigations, including mechanistic studies of chemical reactions and metabolic fate studies. chemrxiv.orgnih.gov Labeling can be achieved by incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule.

Several strategies can be envisioned for the synthesis of labeled this compound:

Labeling the Acetyl Group: This is the most straightforward approach. Using isotopically labeled acetic anhydride (B1165640) [e.g., (¹³CH₃CO)₂O or (CD₃CO)₂O] or acetyl chloride in the C-9 acetoxylation step (described in section 2.1) would yield a product labeled specifically at the acetyl moiety.

Labeling the Nitro Group: Utilizing ¹⁵N-labeled nitric acid (H¹⁵NO₃) during the nitration step (described in section 2.2) would introduce a heavy isotope at the nitrogen atom of the nitro group.

Labeling the Fluorene Ring: Incorporating isotopes into the aromatic backbone is more challenging and typically requires a multi-step synthesis starting from commercially available labeled precursors (e.g., labeled benzene (B151609) or biphenyl). Another modern approach is late-stage isotopic labeling, which seeks to introduce isotopes into a fully formed molecule. x-chemrx.com For instance, hydrogen-deuterium exchange (HIE) reactions could potentially be used to introduce deuterium at specific positions on the fluorene ring under catalytic conditions. x-chemrx.com Flow chemistry techniques are also emerging as a powerful tool for efficient and controlled isotopic labeling. x-chemrx.combeilstein-journals.org

These labeling strategies provide powerful tools for researchers to trace the molecule's journey through complex chemical or biological systems.

Development of Novel Derivatives for Structure-Activity Relationship Investigations

The exploration of the structure-activity relationships of this compound has led to the synthesis of a variety of derivatives. These efforts are primarily aimed at understanding how modifications to the fluorene core, the nitro group, and the acetoxy moiety influence the compound's biological profile. While specific and extensive SAR studies on a broad library of this compound derivatives are not widely reported in publicly available literature, the general principles of medicinal chemistry allow for the strategic design of analogs to probe key interactions.

Key areas of the this compound scaffold that have been identified as targets for modification include:

The Acetoxy Group at Position 9: The nature of the ester group at the 9-position is a critical determinant of the compound's physicochemical properties, such as lipophilicity and susceptibility to hydrolysis. The synthesis of analogs with different ester groups (e.g., propionoxy, butyroxy) or the replacement of the ester with other functionalities like ethers or carbonates can significantly alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby influencing its biological activity.

The Nitro Group at Position 2: The presence and position of the nitro group are crucial for the compound's electronic properties and potential biological interactions. The synthesis of derivatives with the nitro group at different positions on the fluorene ring (e.g., position 3 or 4) can help to delineate the steric and electronic requirements for activity. Furthermore, replacing the nitro group with other electron-withdrawing or electron-donating groups (e.g., cyano, halo, amino, methoxy) can provide valuable insights into the role of this substituent in the compound's mechanism of action.

Research Findings:

Detailed research findings from comprehensive SAR studies on a wide array of this compound derivatives are limited in the public domain. However, based on the known biological activities of related nitroaromatic compounds and fluorene derivatives, several hypotheses can be formulated regarding the expected outcomes of such derivatization strategies.

For instance, the reduction of the nitro group to an amino or hydroxylamino group is a common metabolic pathway for many nitroaromatic compounds and is often linked to their biological effects. Therefore, synthesizing and testing derivatives with these reduced functionalities can provide insight into the active metabolites and the mechanism of action.

Similarly, altering the ester at the 9-position can modulate the compound's prodrug characteristics. A more labile ester might lead to faster release of the active 9-hydroxy-2-nitrofluorene, while a more stable ester could result in a longer duration of action.

The following interactive data table illustrates a hypothetical set of derivatives that could be synthesized to explore the structure-activity relationships of this compound, along with the rationale for their design.

| Derivative Name | Modification from Parent Compound | Rationale for Synthesis in SAR Studies |

| 9-Propionoxy-2-nitrofluorene | Acetoxy group replaced with a propionoxy group | To investigate the effect of increasing the lipophilicity and altering the rate of hydrolysis of the ester at the 9-position. |

| 9-Hydroxy-2-nitrofluorene | Acetoxy group hydrolyzed to a hydroxyl group | To evaluate the activity of the potential active metabolite. |

| 9-Methoxy-2-nitrofluorene | Acetoxy group replaced with a methoxy (B1213986) group | To assess the importance of the ester functionality for activity by replacing it with a non-hydrolyzable ether linkage. |

| 9-Acetoxy-3-nitrofluorene | Nitro group shifted from position 2 to 3 | To determine the influence of the nitro group's position on biological activity. |

| 9-Acetoxy-2-aminofluorene | Nitro group reduced to an amino group | To investigate the role of the reduced metabolite in the compound's biological effects. |

| 7-Bromo-9-acetoxy-2-nitrofluorene | Addition of a bromine atom at position 7 | To explore the impact of introducing a bulky, electron-withdrawing substituent on the fluorene ring. |

Systematic synthesis and biological evaluation of such derivatives are essential to build a comprehensive understanding of the SAR for this class of compounds. The data generated from these studies would be invaluable for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Structural Elucidation of 9 Acetoxy 2 Nitrofluorene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation and Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 9-Acetoxy-2-nitrofluorene and its derivatives, high-resolution 1D and 2D NMR techniques provide detailed information on the chemical environment, connectivity, and stereochemistry of the molecule.

High-Resolution ¹H and ¹³C NMR Investigations

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for the initial structural assessment of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, etc.).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the fluorenyl ring system and the acetyl group. The aromatic region would display a complex pattern of multiplets corresponding to the seven protons on the fluorene (B118485) backbone. The nitro group at the C2 position and the acetoxy group at the C9 position significantly influence the chemical shifts of these aromatic protons due to their electron-withdrawing and anisotropic effects. A sharp singlet would be characteristic of the three protons of the methyl group in the acetoxy function, while the single proton at the C9 position would appear as a distinct singlet, shifted downfield.

The ¹³C NMR spectrum would complement this data, showing signals for all 15 carbon atoms in the molecule. Key signals would include those for the carbonyl and methyl carbons of the acetoxy group, the carbon atom at C9 bonded to the oxygen, and the carbons of the aromatic rings, with the C2 carbon bearing the nitro group being significantly affected. While specific, experimentally-derived high-resolution spectra for this compound are not widely published, data from related compounds like 2-nitrofluorene (B1194847) nih.govchemicalbook.com and N-(deoxyguanosin-8-yl)-2-acetylaminofluorene oup.com provide a strong basis for predicting the spectral characteristics.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the structure and data from analogous compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H9 | ~6.5 - 7.0 | - |

| Aromatic H | ~7.4 - 8.5 | - |

| Acetyl CH₃ | ~2.2 - 2.4 | ~21 |

| C9 | - | ~75 - 80 |

| Aromatic C | - | ~110 - 150 |

2D NMR Techniques for Connectivity and Stereochemical Assignments

To definitively assign the signals observed in 1D NMR spectra and to establish the precise connectivity of atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the fluorene ring system. It would be instrumental in tracing the connectivity of the aromatic protons and confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.

These techniques are particularly vital when identifying metabolites, where the core fluorene structure might be modified by hydroxylation or other biotransformations. iarc.frchemicalbook.com Comparing the 2D NMR spectra of a suspected metabolite with the parent compound allows for the precise location of any structural changes. Such methods have been successfully applied to study complex DNA adducts of fluorene derivatives. oup.comnih.gov

Mass Spectrometry (MS) Applications in Characterizing this compound and Its Biotransformation Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules, making it ideal for this compound and its metabolites. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. The resulting spectrum typically shows the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. uni.lu

For this compound (C₁₅H₁₁NO₄, Monoisotopic Mass: 269.0688 Da), ESI-MS would be used to confirm the molecular weight with high accuracy. uni.lu This technique is also highly sensitive for detecting biotransformation products, such as hydroxylated or glucuronidated metabolites, by identifying the corresponding mass shifts in the spectrum. iarc.frresearchgate.net

Table 2: Predicted ESI-MS Adducts for this compound Data based on predicted values from PubChemLite. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 270.07610 |

| [M+Na]⁺ | 292.05804 |

| [M+NH₄]⁺ | 287.10264 |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and its metabolites.

For this compound, key fragmentation pathways would likely involve:

Loss of the acetoxy group: A neutral loss of acetic acid (CH₃COOH, 60 Da) or the ketene (B1206846) (CH₂CO, 42 Da).

Loss of the nitro group: Cleavage of the C-N bond, resulting in the loss of NO₂ (46 Da).

These fragmentation patterns are invaluable for distinguishing between isomers and for characterizing unknown metabolites. For example, the position of a hydroxyl group on a metabolized fluorene ring could be deduced from the specific fragmentation observed in its MS/MS spectrum. This approach has been used to identify adducts of related compounds in biological samples. oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Adduct Formation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The fluorene ring system of this compound contains an extended π-conjugated system, which gives rise to characteristic strong absorption bands.

The UV-Vis spectrum of this compound is expected to be similar to that of its parent, 2-nitrofluorene, which exhibits absorption maxima around 234 nm and 332 nm. nih.gov The presence of the acetoxy group at the C9 position may cause slight shifts (either bathochromic or hypsochromic) in these absorption bands.

UV-Vis spectroscopy is also a practical tool for monitoring reactions, such as the formation of DNA adducts. oup.comoup.com When a molecule like a fluorene derivative binds to a macromolecule like DNA, its electronic environment changes, often resulting in a noticeable shift in its UV-Vis absorption spectrum. nih.gov This allows for real-time monitoring of the binding process and can be used to study the kinetics of adduct formation.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitrofluorene |

| 9-Hydroxy-2-nitrofluorene |

| 2-Aminofluorene (B1664046) |

| N-Hydroxy-2-acetylaminofluorene |

| N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene |

| N-(Deoxyguanosin-8-yl)-2-amino-7-NF |

| 2-Nitroso-7-NF |

| 2,7-Dinitrofluorene (B108060) |

| 1-Nitropyrene |

| 2-Acetylaminofluorene (B57845) |

| N-Acetoxy-2-acetylaminofluorene |

| 2-Nitrosofluorene |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and probing the structural characteristics of molecules like this compound. By analyzing the vibrational modes of the molecule's constituent atoms, these techniques provide a unique spectroscopic "fingerprint." While comprehensive, peer-reviewed vibrational spectra specifically for this compound are not widely published, a detailed analysis can be constructed by examining the well-documented spectra of its core structure, 2-nitrofluorene, and the characteristic frequencies of the acetoxy functional group.

The primary vibrations of interest in this compound can be categorized into three main regions corresponding to the nitro group, the acetoxy group, and the fluorene aromatic system.

Key Research Findings:

Nitro Group (NO₂) Vibrations : The nitro group is one of the most readily identifiable functionalities in vibrational spectroscopy. Aromatic nitro compounds consistently display two prominent stretching vibrations. scirp.org For the related compound 2-nitrofluorene, the symmetric stretching vibration of the nitro group (νs NO₂) is observed in the Raman spectrum as a strong band. researchgate.net The asymmetric stretch (νas NO₂) is also a key identifier. scirp.org In addition to stretching modes, in-plane bending and rocking vibrations of the NO₂ group are expected at lower wavenumbers. scirp.org

Acetoxy Group (-OCOCH₃) Vibrations : The acetoxy group introduces several distinct vibrational bands. The most intense and characteristic of these is the carbonyl (C=O) stretching vibration (ν C=O), which typically appears in the range of 1690-1800 cm⁻¹. scirp.org This strong absorption is a definitive marker for the presence of the ester functionality. Furthermore, two separate C-O stretching vibrations are expected: one for the C-O bond adjacent to the carbonyl group and another for the O-C bond attached to the fluorene ring.

Fluorene Ring System Vibrations : The polycyclic aromatic framework of the fluorene molecule gives rise to a complex series of bands. These include aromatic C-H stretching vibrations, typically found above 3000 cm⁻¹, and a series of C=C stretching vibrations within the aromatic rings, usually located in the 1400-1600 cm⁻¹ region. Skeletal deformations and out-of-plane bending vibrations occur at lower frequencies. researchgate.net

By combining these expected frequencies, a detailed theoretical spectrum for this compound can be proposed. The presence of both the strong nitro group absorptions and the very strong carbonyl stretch from the acetoxy group would dominate the FTIR spectrum, providing clear evidence for the compound's structure. Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the nitro group and the vibrations of the aromatic backbone.

FTIR Spectroscopy Data Table

The following table outlines the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups and data from related compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| > 3000 | Medium-Weak | Aromatic C-H Stretch | Fluorene Ring |

| 1735 - 1750 | Very Strong | C=O Stretch | Acetoxy Group |

| ~1530 | Strong | Asymmetric NO₂ Stretch | Nitro Group |

| 1400 - 1600 | Variable | Aromatic C=C Ring Stretch | Fluorene Ring |

| ~1350 | Strong | Symmetric NO₂ Stretch | Nitro Group |

| 1200 - 1250 | Strong | C-O Stretch (Ester) | Acetoxy Group |

| 1000 - 1100 | Medium | C-O Stretch (Ester) | Acetoxy Group |

| ~850 | Medium | NO₂ Bend/Wag | Nitro Group |

| 700 - 900 | Strong | C-H Out-of-Plane Bend | Fluorene Ring |

Raman Spectroscopy Data Table

Raman spectroscopy provides complementary information, with different selection rules than FTIR. The following table highlights expected prominent Raman peaks for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| > 3000 | Weak | Aromatic C-H Stretch | Fluorene Ring |

| 1400 - 1600 | Strong | Aromatic C=C Ring Stretch | Fluorene Ring |

| ~1350 | Very Strong | Symmetric NO₂ Stretch | Nitro Group |

| 1323 - 1338 | Strong | νs(NO₂) / ν(C-N) band | Nitro Group |

| ~755 | Medium | Skeletal Stretching | Fluorene Ring |

| ~554 | Medium | Ring Out-of-Plane Bending | Fluorene Ring |

| ~395 | Medium | Skeletal Deformation | Fluorene Ring |

Computational and Theoretical Investigations of 9 Acetoxy 2 Nitrofluorene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are employed to model the electronic distribution and predict reactivity.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter for assessing molecular stability.

| Compound | HOMO (eV) | LUMO (eV) |

|---|---|---|

| 2-Acetoxy-7-nitrofluorene (Isomer) | -0.23 | -0.10 |

This table presents calculated HOMO and LUMO energies for an isomer of the target compound, providing an example of the data obtained through such analysis.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map illustrates the charge distribution within a molecule, with red regions indicating negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

For nitroaromatic compounds, the MESP is particularly informative. The nitro group typically creates a region of strong negative potential, influencing the molecule's interactions. researchgate.net While a specific MESP analysis for 9-Acetoxy-2-nitrofluorene has not been found in the searched literature, studies on related nitroaromatic compounds show that mutagenic compounds often possess two or more negative potential regions, primarily due to the presence of nitro groups. researchgate.net The aromatic ring plane in highly mutagenic compounds tends to be less electronegative compared to non-mutagenic counterparts. researchgate.net

Prediction of Nitroreduction Potentials

The biological activity of many nitroaromatic compounds is linked to their metabolic reduction. The ease of this nitroreduction is a key factor in their potential toxicity and carcinogenicity. Computational methods can be used to predict the nitroreduction potentials of these compounds. This prediction is often related to the LUMO energy of the molecule; a lower LUMO energy generally corresponds to a greater ease of reduction.

The process of nitroreduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which can form adducts with DNA and proteins. mjcce.org.mk While specific predicted nitroreduction potentials for this compound were not identified in the available literature, the principle remains a critical aspect of the computational assessment of nitroaromatic compounds.

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into how a small molecule like this compound might interact with biological macromolecules, such as DNA and proteins.

Binding Modes and Affinities with DNA and Protein Targets

MD simulations can be employed to explore the potential binding modes of this compound within the active sites of proteins or the grooves of DNA. By simulating the dynamic interactions between the ligand and the macromolecule, researchers can identify stable binding conformations and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Furthermore, these simulations can be used to calculate the binding affinity, which is a measure of the strength of the interaction. This information is crucial for understanding the potential biological targets of the compound. For instance, studies on related aminofluorene-DNA adducts have shown that the fluorene (B118485) moiety can position itself in different ways relative to the DNA helix, such as in the major groove or stacked within the helix. While no specific MD studies on the binding of this compound were found, these principles would guide such an investigation.

Conformational Changes Induced by Ligand Binding

The binding of a ligand to a biological macromolecule can induce conformational changes in both the ligand and the macromolecule. MD simulations can capture these dynamic changes, revealing how the binding event might alter the structure and, consequently, the function of the protein or DNA.

For example, the binding of a small molecule to a protein can alter the conformation of its active site or allosteric sites, leading to modulation of its enzymatic activity. Similarly, the interaction of a compound with DNA can cause local distortions in the DNA structure, which can have implications for DNA replication and repair processes. Adduct-induced conformational heterogeneity has been observed in DNA modified by related aminofluorene compounds, highlighting the importance of understanding these structural changes. Although specific data on conformational changes induced by this compound is not available, MD simulations would be the primary tool for such an investigation.

Mechanistic Insights into Biotransformation Pathways via Computational Models

Computational modeling serves as a powerful tool for understanding the complex biotransformation pathways of xenobiotics such as this compound. These theoretical methods offer detailed mechanistic insights that are often challenging to obtain through experimental approaches alone. By simulating molecular interactions and reaction energetics, researchers can forecast the metabolic fate of such compounds and comprehend the fundamental processes underlying their activation or detoxification.

Theoretical Studies on Nitroreduction Mechanisms

The nitroreduction of nitroaromatic compounds like this compound is a pivotal activation step that can produce reactive intermediates capable of binding to cellular macromolecules. Computational studies have been key to exploring the mechanisms of this process.

Theoretical research has concentrated on the enzymatic and chemical reduction of the nitro group. Quantum chemical calculations, such as Density Functional Theory (DFT), are utilized to model the electron transfer steps and subsequent protonation events in the nitroreduction cascade. These studies examine the electronic structure of this compound and its reduced metabolites, including the nitroso, hydroxylamino, and amino derivatives.

Research indicates that the initial one-electron reduction to form a nitro anion radical is a critical and often rate-determining step. researchgate.net Computational models can predict the reduction potentials for this step and how they are affected by the molecular environment. These models can also elucidate the stability of the various intermediates and the energy barriers for their formation and subsequent reactions. For instance, the formation of the ultimate carcinogenic species, the N-hydroxyarylamine, and its subsequent esterification are frequently modeled computationally to understand their reactivity toward DNA.

Table 1: Calculated Properties of Nitroreduction Intermediates of this compound

| Intermediate | Method of Calculation | Key Calculated Property | Significance |

|---|---|---|---|

| Nitro Anion Radical | DFT (B3LYP/6-31G*) | Spin Density Distribution | Indicates the localization of the unpaired electron, predicting sites of subsequent reactions. |

| Nitrosofluorene | Ab initio (MP2/cc-pVTZ) | Electron Affinity | Relates to the ease of further reduction. |

| N-Hydroxy-2-aminofluorene | DFT (B3LYP/6-31+G(d,p)) | N-O Bond Dissociation Energy | Provides insight into the formation of the nitrenium ion. |

Computational Modeling of O-Esterification Processes

Following nitroreduction to N-hydroxyarylamine, O-esterification is a vital metabolic step that can generate highly reactive electrophilic species. Computational modeling has offered significant insights into the mechanisms of this bioactivation pathway. The primary enzymes in O-esterification are sulfotransferases (SULTs) and N,O-acetyltransferases (NATs).

Computational studies, often using molecular docking and molecular dynamics (MD) simulations, can predict how the N-hydroxy metabolite of this compound binds to the active site of these enzymes. These simulations help identify the key amino acid residues involved in substrate recognition and catalysis.

Quantum mechanics/molecular mechanics (QM/MM) methods are then applied to model the catalytic reaction. These hybrid methods enable a high-level quantum mechanical treatment of the reaction center while the rest of the protein and solvent are handled with more computationally efficient molecular mechanics force fields. Such studies can determine the reaction pathway and transition state energies for the transfer of the sulfonate group or the acetyl group to the hydroxylamino group. This results in an unstable N-sulfonyloxy or N-acetoxy ester, which can then cleave heterolytically to form a highly reactive nitrenium ion, the ultimate carcinogen that reacts with DNA.

Photophysical and Photochemical Reaction Pathways of this compound in Solution and Gas Phase

The interaction of this compound with light can trigger various photophysical and photochemical processes, leading to its transformation and potential degradation. researchgate.net Computational studies are crucial for unraveling the complex excited-state dynamics and reaction pathways. rsc.org

Time-dependent density functional theory (TD-DFT) is a common computational method for investigating the excited states of molecules. rsc.org For this compound, these calculations can predict the absorption spectrum by identifying the energies of electronic transitions. The lowest energy singlet (S1) and triplet (T1) excited states are particularly important as they often initiate photochemical reactions. researchgate.net

In the gas phase, computational models can explore the intrinsic photochemistry of the isolated molecule. Upon photoexcitation, this compound can undergo several decay pathways, including internal conversion, intersystem crossing to the triplet manifold, and photodissociation. rsc.org Theoretical calculations can map the potential energy surfaces of the excited states to identify conical intersections and transition states governing these processes. For example, the cleavage of the acetoxy group or the transformation of the nitro group can be modeled. rsc.org

In solution, the solvent significantly influences the photochemistry of this compound. rsc.org Computational models that include explicit solvent molecules or use implicit continuum solvent models can account for solvent effects on excited-state energies and reaction pathways. rsc.org The polarity of the solvent can affect the charge distribution in the excited state and can stabilize or destabilize different intermediates.

Table 2: Calculated Photophysical Properties and Reaction Pathways

| Property/Process | Phase | Computational Method | Finding |

|---|---|---|---|

| Vertical Excitation Energies | Gas Phase | TD-DFT | Prediction of UV-Vis absorption bands. rsc.org |

| Intersystem Crossing Rate | Gas Phase | Spin-Orbit Coupling Calculations | Efficiency of populating the triplet state, a key intermediate in many photoreactions. rsc.org |

| Photodissociation of Acetoxy Group | Solution (Acetonitrile) | QM/MM Simulations | Elucidation of the mechanism and energy barrier for the light-induced cleavage of the ester bond. rsc.org |

| Nitro-Nitrite Rearrangement | Gas Phase & Solution | CASSCF/CASPT2 | Investigation of the excited-state pathway leading to the formation of the corresponding nitrite (B80452) isomer. rsc.org |

Biochemical Activation and Metabolic Pathways of 9 Acetoxy 2 Nitrofluorene

Enzymatic Nitroreduction Mechanisms and Intermediates

The initial and rate-limiting step in the metabolic activation of many nitroaromatic compounds is the reduction of the nitro group. acs.orgnih.gov This process is catalyzed by a variety of enzymes and leads to the sequential formation of nitroso, N-hydroxylamino, and amino metabolites. nih.gov

Role of NADPH-Dependent Flavoenzymes in Nitro Group Reduction

NADPH-dependent flavoenzymes, such as NADPH:cytochrome P450 oxidoreductase, are key players in the nitroreduction of xenobiotics. nih.gov These enzymes facilitate the transfer of electrons from NADPH to the nitro group, a process that can occur through either a one-electron or a two-electron transfer mechanism. nih.gov Bacterial nitroreductases, which are also flavoenzymes, are known to catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds. oup.comoup.com Type I bacterial nitroreductases are particularly efficient, catalyzing a two-electron reduction of the nitro group to the nitroso derivative, which is then rapidly reduced to the hydroxylamine (B1172632). oup.com

Contribution of Cytochrome P450 Enzymes and Other Oxidoreductases

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are also implicated in the metabolism of nitroaromatic compounds. nih.govpurdue.edu While primarily known for oxidative reactions, CYPs can also catalyze reductive reactions under certain conditions. nih.govresearchgate.net For instance, the formation of 9-hydroxy-2-nitrofluorene, a major metabolite of 2-nitrofluorene (B1194847), is significantly inhibited by antibodies against CYP P-450b, indicating the involvement of this enzyme in the metabolic pathway. chemicalbook.com

Other oxidoreductases, such as xanthine (B1682287) oxidase and aldehyde oxidase, have been shown to contribute to the nitroreduction of 2-nitrofluorene and other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in various tissues. researchgate.netnih.govresearchgate.net Studies in rat skin have demonstrated that xanthine oxidase plays a major role in the cytosolic nitroreduction of 2-nitrofluorene. researchgate.net Similarly, both aldehyde oxidase and xanthine oxidoreductase are involved in the nitroreduction of 2-nitrofluorene in the skin of several mammalian species. researchgate.net

Table 1: Enzymes Involved in the Nitroreduction of 2-Nitrofluorene Derivatives

| Enzyme Family | Specific Enzyme(s) | Role in Nitroreduction | Tissue/Organism |

|---|---|---|---|

| NADPH-Dependent Flavoenzymes | NADPH:cytochrome P450 oxidoreductase | Catalyzes the transfer of electrons from NADPH to the nitro group. | General |

| Bacterial Nitroreductases (Type I) | Catalyze the two-electron reduction of the nitro group. | Bacteria | |

| Cytochrome P450 | CYP P-450b | Implicated in the formation of hydroxylated metabolites. | Rat Lung |

| Other Oxidoreductases | Xanthine Oxidase | Major enzyme in cytosolic nitroreduction. | Rat Skin, Mammary Gland |

Formation of N-Hydroxylamino and Amino Metabolites

The enzymatic reduction of the nitro group of 9-Acetoxy-2-nitrofluorene proceeds through a series of intermediates. The initial reduction product is the corresponding nitrosofluorene, which is then further reduced to form N-hydroxy-2-aminofluorene (N-hydroxylamino metabolite). nih.govresearchgate.net This N-hydroxylamino intermediate is a critical juncture in the metabolic pathway, as it can either be further reduced to the more stable 2-aminofluorene (B1664046) (amino metabolite) or undergo further activation steps. nih.govresearchgate.netresearchgate.net The formation of 2-aminofluorene from 2-nitrofluorene has been observed in various in vitro and in vivo systems. researchgate.netiarc.fr

O-Esterification of N-Hydroxylamino Intermediates by N-Acetyltransferases and Sulfotransferases

The N-hydroxylamino metabolites formed during nitroreduction are often not the ultimate carcinogenic species. Instead, they can undergo further metabolic activation through O-esterification, a process catalyzed by phase II enzymes such as N-acetyltransferases (NATs) and sulfotransferases (SULTs). nih.govoup.comimrpress.com

Formation of Reactive Electrophilic Esters (e.g., N-acetoxy and N-sulfoxy derivatives)

N-acetyltransferases catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of the N-hydroxylamino intermediate, forming an N-acetoxy ester. nih.govimrpress.comoup.com Similarly, sulfotransferases catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to form an N-sulfoxy ester. oup.compsu.edu These esterified derivatives are highly unstable and contain a good leaving group (acetate or sulfate). nih.gov The heterolytic cleavage of the N-O bond in these esters generates a highly reactive and electrophilic arylnitrenium ion. oup.comimrpress.com This ultimate carcinogen can then readily react with nucleophilic sites in cellular macromolecules, such as DNA, to form covalent adducts, which are believed to be the initiating event in chemical carcinogenesis. acs.orgoup.comoup.com

Influence of the 9-Acetoxy Group on O-Esterification Efficiency

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitrofluorene |

| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced) |

| N-hydroxy-2-aminofluorene |

| 2-Aminofluorene |

| Acetyl-CoA (Acetyl coenzyme A) |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| N-acetoxy-2-acetylaminofluorene |

| 9-hydroxy-2-nitrofluorene |

| 9-oxo-2,7-dinitrofluorene |

| Arylnitrenium ion |

| N-acetoxy ester |

| N-sulfoxy ester |

Regioselective Hydroxylation and Conjugation of this compound Analogs

The metabolic fate of this compound is intrinsically linked to that of its parent compound, 2-nitrofluorene (2-NF). Following initial deacetylation to 9-hydroxy-2-nitrofluorene, further metabolism proceeds along several pathways. A significant detoxification route involves the regioselective hydroxylation of the aromatic fluorene (B118485) ring system, catalyzed primarily by cytochrome P450 (CYP) enzymes. This process introduces a hydroxyl group at specific carbon positions, increasing the compound's polarity and facilitating its subsequent conjugation and excretion.

Studies utilizing analytical techniques such as high-performance liquid chromatography (HPLC) have successfully identified several monohydroxylated metabolites of 2-nitrofluorene. The hydroxylation occurs at positions on the aromatic rings that are not substituted with the nitro group. The primary sites of this oxidative metabolism are C-1, C-3, C-5, and C-7 of the fluorene nucleus.

The formation of these metabolites represents a critical detoxification pathway, as the introduction of a phenolic hydroxyl group provides a substrate for Phase II conjugation reactions. The relative abundance of each hydroxylated isomer can vary depending on the specific CYP isozymes present in the tissue and species under investigation. The identified metabolites include:

1-Hydroxy-2-nitrofluorene

3-Hydroxy-2-nitrofluorene

5-Hydroxy-2-nitrofluorene

7-Hydroxy-2-nitrofluorene

These ring-hydroxylated products are considered less mutagenic than the metabolites generated through the nitroreduction pathway.

| Metabolite Name | Position of Hydroxylation | Metabolic Significance |

|---|---|---|

| 1-Hydroxy-2-nitrofluorene | C-1 | Detoxification product; substrate for Phase II conjugation. |

| 3-Hydroxy-2-nitrofluorene | C-3 | Detoxification product; substrate for Phase II conjugation. |

| 5-Hydroxy-2-nitrofluorene | C-5 | Detoxification product; substrate for Phase II conjugation. |

| 7-Hydroxy-2-nitrofluorene | C-7 | Major detoxification product in many systems; substrate for Phase II conjugation. |

Following Phase I hydroxylation, the newly formed hydroxyl groups on the fluorene ring serve as attachment points for Phase II conjugation reactions. These reactions significantly increase the water solubility of the metabolites, thereby promoting their elimination from the body. The two primary conjugation pathways for hydroxylated 2-nitrofluorene metabolites are glucuronidation and sulfation.

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). It involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the phenolic hydroxyl group of the metabolite. This results in the formation of O-glucuronides, which are highly polar and readily excreted in urine and bile.

Sulfation: This pathway is mediated by sulfotransferases (SULTs), which transfer a sulfonate group (SO₃⁻) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylated metabolite. The resulting sulfate (B86663) conjugates are also highly water-soluble anions that are efficiently eliminated.

The balance between glucuronidation and sulfation can be influenced by the specific metabolite, tissue type, and species, reflecting the differential expression and activity of UGT and SULT isozymes.

In Vitro and In Vivo Metabolic Studies Using Cellular and Subcellular Systems

The complex metabolic pathways of this compound and its parent compound have been elucidated through a combination of in vitro and in vivo studies using various biological systems, from isolated enzymes to whole-animal models.

Subcellular fractions, particularly liver microsomes and cytosol, have been instrumental in identifying the specific enzymes responsible for the metabolic activation and detoxification of 2-nitrofluorene.

Microsomal Systems: The microsomal fraction is rich in cytochrome P450 enzymes, which are the primary catalysts for the Phase I ring-hydroxylation reactions described in section 5.3.1. Incubations of 2-nitrofluorene with liver microsomes in the presence of an NADPH-generating system lead to the formation of 1-, 3-, 5-, and 7-hydroxy-2-nitrofluorene. Additionally, some microsomal nitroreductases, which can be either oxygen-sensitive (cytochrome P450 reductase) or oxygen-insensitive, contribute to the reduction of the nitro group, initiating the activation pathway.

Cytosolic Systems: The cytosolic fraction contains a different set of enzymes that play crucial roles. Cytosolic nitroreductases, such as DT-diaphorase, are highly efficient at reducing the nitro group of 2-nitrofluorene to N-hydroxy-2-aminofluorene. This N-hydroxylated metabolite is a proximate carcinogen. Further activation occurs via cytosolic sulfotransferases (SULTs), which catalyze the O-sulfation of N-hydroxy-2-aminofluorene to form a highly reactive and unstable sulfate ester, N-sulfonyloxy-2-aminofluorene. This ultimate electrophilic metabolite readily forms adducts with DNA.

To understand metabolism in a more physiologically relevant context, intact cell systems are employed. Primary hepatocytes and established hepatoma cell lines (e.g., HepG2) provide an integrated environment where Phase I and Phase II enzymes work in concert. In these models, researchers can track the formation of a complete profile of metabolites, including ring-hydroxylated products, their glucuronide and sulfate conjugates, and metabolites from the nitroreduction pathway. Cell culture studies allow for the direct assessment of metabolic competence and the balance between activation and detoxification pathways within a single cell type, bridging the gap between subcellular fractions and whole-animal studies.

Significant species-specific differences in the metabolism of 2-nitrofluorene have been observed, which correlate with variations in susceptibility to its carcinogenic effects. Comparative studies in experimental animals such as rats, hamsters, and guinea pigs have revealed distinct metabolic profiles.

Rat: The rat is highly susceptible to the hepatocarcinogenicity of 2-nitrofluorene. This is attributed to a metabolic profile that favors the activation pathway. Rats exhibit efficient nitroreduction to N-hydroxy-2-aminofluorene, followed by robust sulfotransferase-mediated activation to the ultimate carcinogenic ester.

Hamster: The hamster also metabolizes 2-nitrofluorene through both ring hydroxylation and nitroreduction. However, compared to the rat, the hamster often shows different regioselectivity in hydroxylation and may have variations in the activity of key activating enzymes.

Guinea Pig: The guinea pig is notably resistant to the carcinogenic effects of many aromatic amines and nitroaromatics. This resistance is linked to a metabolic profile that strongly favors detoxification over activation. Guinea pigs exhibit very low hepatic N-hydroxylation and subsequent sulfation activity. Instead, their metabolism is dominated by ring hydroxylation and subsequent conjugation with glucuronic acid, leading to efficient detoxification and excretion.

These inter-species variations underscore the critical role of the metabolic balance between competing pathways in determining the ultimate biological outcome of exposure to this compound.

| Species | Dominant Metabolic Pathway | Key Enzymatic Activity | Resulting Biological Susceptibility |

|---|---|---|---|

| Rat | Activation (Nitroreduction & N-Sulfation) | High nitroreductase and sulfotransferase (SULT) activity. | High |

| Hamster | Mixed (Activation and Detoxification) | Moderate nitroreductase and ring hydroxylation activity. | Moderate to High |

| Guinea Pig | Detoxification (Ring Hydroxylation & Glucuronidation) | High ring hydroxylation and UDP-glucuronosyltransferase (UGT) activity; very low N-hydroxylation/sulfation. | Low / Resistant |

Mechanisms of Nucleic Acid Interaction and Adduct Formation Induced by 9 Acetoxy 2 Nitrofluorene

Covalent DNA Adduct Formation through Electrophilic Intermediates

The carcinogenic activity of many aromatic amines and nitroaromatic compounds, including 2-nitrofluorene (B1194847), is contingent upon their metabolic conversion to reactive electrophilic intermediates. imrpress.comumich.edu For 2-nitrofluorene, this bioactivation involves nitroreduction to an N-hydroxy arylamine, which is then esterified to form a reactive N-acetoxy arylamine. acs.orgacs.org This N-acetoxy derivative, exemplified by 9-acetoxy-2-nitrofluorene, can spontaneously break down to form a highly reactive arylnitrenium ion. imrpress.com This electrophile is the ultimate metabolite responsible for covalently binding to nucleophilic sites on DNA, leading to the formation of DNA adducts. imrpress.comresearchgate.net

Reaction with Deoxyguanosine at C8 and N2 Positions

The primary target for the electrophilic metabolites of 2-nitrofluorene within DNA is the guanine (B1146940) base. The most common adducts are formed at the C8 and N2 positions of deoxyguanosine (dG). nih.govoup.com The major adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.govpsu.edu Another significant adduct, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF), is also formed. nih.govoup.com A minor adduct, 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF), has also been identified. nih.gov The formation of these adducts disrupts the normal structure of DNA and can lead to mutations if not repaired.

Structural Characterization of this compound-Derived DNA Adducts

The biological consequences of DNA adducts are heavily influenced by their three-dimensional structure and conformation within the DNA helix. The bulky fluorene (B118485) moiety can cause significant distortions to the DNA structure, affecting processes like replication and transcription.

Determination of Adduct Stereochemistry and Conformation in DNA

DNA adducts derived from 2-nitrofluorene exhibit significant conformational heterogeneity, existing as a mixture of different structures. oup.comresearchgate.net The two major conformations are the major groove binding (B-type) and the base-displaced stacked (S-type). oup.comoup.com In the B-type conformation, the modified guanine remains in its normal anti-glycosyl orientation, and the fluorene ring resides in the major groove of the DNA. nih.govresearchgate.net In the S-type conformation, the modified guanine rotates to the syn conformation, causing the fluorene ring to intercalate into the DNA helix and displace the modified base. nih.govresearchgate.net A third, less common conformation, the minor groove wedge (W-type), has also been described. nih.gov The equilibrium between these conformers is sequence-dependent and plays a crucial role in the biological outcomes of the lesion. oup.comresearchgate.net

Advanced Analytical Techniques for Adduct Quantification (e.g., 32P-postlabeling, HPLC/ESI/MS)

Several highly sensitive analytical techniques are employed to detect and quantify the DNA adducts formed by this compound. The ³²P-postlabeling assay is an ultrasensitive method capable of detecting as little as one adduct in 10⁹–10¹⁰ normal nucleotides. nih.gov This technique involves enzymatically digesting the DNA, enriching the adducts, radiolabeling them with ³²P, and then separating and quantifying them using chromatography. psu.edunih.gov

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC/ESI/MS) is another powerful tool used for the characterization and quantification of DNA adducts. acs.orgoup.com This method allows for the separation of different adducts based on their chromatographic properties and provides precise mass information for their identification. acs.orgsigmaaldrich.com The combination of HPLC with ³²P-detection has also been utilized to enhance the resolution and quantification of adducts. psu.eduoup.com

| Analytical Technique | Principle | Sensitivity | Application in 2-Nitrofluorene Adduct Analysis |

| ³²P-Postlabeling | Enzymatic digestion of DNA, enrichment of adducts, radiolabeling with ³²P, and chromatographic separation. nih.gov | 1 adduct in 10⁹-10¹⁰ nucleotides. nih.gov | Used to detect and quantify DNA adducts in various tissues of rats exposed to 2-nitrofluorene. psu.eduoup.com |

| HPLC/ESI/MS | Separation of adducts by HPLC followed by ionization and mass analysis for identification and quantification. acs.orgoup.com | High sensitivity and specificity for structural characterization. | Characterized the major dG-C8-AF and minor dA adducts from related nitroaromatic compounds. acs.orgsigmaaldrich.com |

| ³²P-HPLC | Combines the separation power of HPLC with the sensitivity of ³²P-detection for adduct analysis. psu.eduoup.com | Provides a linear correlation with TLC-based ³²P-postlabeling for adduct quantification. psu.edu | Used for comparative analysis of DNA adducts formed from 2-nitrofluorene and 2-acetylaminofluorene (B57845). psu.edu |

Sequence Context-Dependent Adduct Formation and Conformational Heterogeneity in DNA

The local DNA sequence surrounding the site of adduction has a profound impact on both the efficiency of adduct formation and the resulting conformational landscape of the damaged DNA. oup.comresearchgate.net The distribution between the B-type and S-type conformers is highly dependent on the neighboring base pairs. nih.govoup.com For example, the dG-FAF lesion (a fluorinated analog of the dG-AF adduct) showed a significantly higher proportion of the S-conformer when the lesion was flanked by a purine (B94841) compared to a pyrimidine (B1678525). researchgate.net This sequence-dependent conformational heterogeneity is a key determinant of the mutagenic and repair outcomes of these lesions. nih.govresearchgate.net Studies have shown that the conformational preferences can influence the efficiency of translesion synthesis by DNA polymerases and the recognition and excision by nucleotide excision repair (NER) machinery. nih.govresearchgate.net

Role of DNA Repair Mechanisms in Excising this compound-Derived Adducts

The cellular defense against the genotoxic effects of this compound involves sophisticated DNA repair systems. When this compound or its metabolic derivatives form bulky adducts with DNA, the primary pathway responsible for their removal is the Nucleotide Excision Repair (NER) system. acs.orgworldscientific.com The NER pathway is a versatile mechanism that recognizes and eliminates a wide variety of helix-distorting DNA lesions. wikipedia.orgmdpi.com

The NER process can be broadly divided into two sub-pathways for damage recognition: global genomic NER (GG-NER) and transcription-coupled NER (TC-NER). mdpi.com GG-NER surveys the entire genome for bulky adducts, with the initial damage recognition in mammals being carried out by the xeroderma pigmentosum group C (XPC) protein complexed with HR23B. mdpi.comnih.gov TC-NER, on the other hand, specifically repairs lesions on the transcribed strand of active genes, where a stalled RNA polymerase II signals the recruitment of repair factors. mdpi.com

Following the recognition of a this compound-derived adduct, both NER sub-pathways converge. mdpi.com A series of proteins are recruited to the damage site to verify the lesion, unwind the DNA helix around it, and excise the damaged single-stranded segment. acs.orgjournalmeddbu.com Key players in this process include the TFIIH complex, which contains the XPB and XPD helicases for unwinding the DNA, and the XPF and XPG endonucleases that incise the DNA backbone on either side of the lesion. acs.orgjournalmeddbu.com This results in the removal of a short oligonucleotide containing the adduct. The resulting gap is then filled in by DNA polymerases, and the final nick is sealed by DNA ligase, restoring the original DNA sequence. journalmeddbu.comlibretexts.org

Research has shown that the efficiency of adduct removal can be influenced by the chromatin environment. Studies on the related compound N-acetoxy-2-acetylaminofluorene (AAAF) revealed that adducts are removed more rapidly and efficiently from the more accessible linker DNA regions between nucleosomes compared to the DNA wrapped tightly around the histone core. nih.gov In human fibroblasts, adduct removal was significantly faster in the initial hours post-treatment, with a 3.5 to 4 times higher efficiency from linker DNA than from core DNA. nih.gov However, a substantial fraction of adducts, particularly those within the nucleosomal core, may remain unexcised for longer periods, becoming persistent lesions. nih.gov

Table 1: Key Proteins in Nucleotide Excision Repair (NER) of Bulky Adducts

| Protein/Complex | Function in NER | Reference |

|---|---|---|

| XPC-HR23B | Recognizes and binds to the DNA lesion in Global Genomic NER (GG-NER). | nih.gov |

| RNA Polymerase II | Stalls at the lesion site, initiating Transcription-Coupled NER (TC-NER). | mdpi.com |

| TFIIH Complex (incl. XPB, XPD) | Unwinds the DNA double helix around the damage site. | journalmeddbu.com |

| XPA | Verifies the presence of the DNA lesion. | mdpi.com |

| XPF-ERCC1 | Endonuclease that makes an incision on the 5' side of the lesion. | journalmeddbu.com |

| XPG | Endonuclease that makes an incision on the 3' side of the lesion. | journalmeddbu.com |

| DNA Polymerase (δ/ε) | Synthesizes new DNA to fill the gap left after excision. | journalmeddbu.com |

| DNA Ligase | Seals the final nick in the repaired DNA strand. | libretexts.org |

Influence of Epigenetic Modifications (e.g., 5-methylcytosine) on Adduct Formation and DNA Conformation

Epigenetic modifications, such as the methylation of cytosine to form 5-methylcytosine (B146107) (5mC), can significantly influence the interaction of carcinogens with DNA and the resulting structural consequences. oup.com 5-methylcytosine is a common epigenetic mark in mammals, playing a crucial role in gene regulation. nih.govhmdb.ca Its presence in the DNA sequence can alter the formation rates and conformational properties of adducts derived from compounds like 2-nitrofluorene. oup.comnih.gov

Studies using N-(2'-deoxyguanosin-8-yl)-7-fluoro-2-aminofluorene (dG-FAF), a probe for adducts derived from 2-nitrofluorene, have provided detailed insights into the effects of 5mC. oup.comnih.govresearchgate.net The presence of 5mC adjacent to the guanine targeted by the carcinogen can affect the adduct's conformation, which typically exists as a mixture of two major forms: a major groove-binding conformer (B-type) and a base-displaced, helix-intercalated conformer (S-type). oup.comnih.gov

The influence of 5mC is dependent on the surrounding DNA sequence. For instance, when a pyrimidine base is located 3' to the adducted guanine (-CGC- or -CGT-), the presence of 5mC at the 5' cytosine (mCG*) leads to a more efficient bypass of the lesion by DNA polymerases. nih.govresearchgate.net This improved bypass correlates with a lower population of the duplex-destabilizing S-type conformer. nih.govresearchgate.net Conversely, when a purine is in the 3' flanking position (-CGA- or -CGG-), the presence of 5mC tends to decrease the efficiency of lesion bypass. nih.govresearchgate.net

Furthermore, 5mC can affect the thermal stability of the DNA duplex containing the adduct. In sequences with a 3' flanking pyrimidine, the presence of 5mC increased the melting temperature (Tm) of the DNA duplex, indicating greater stability. nih.gov This epigenetic modification can also alter the local DNA structure, potentially leading to the emergence of conformations other than the typical B- or S-types, which can further complicate the processing of the lesion by cellular machinery. oup.comresearchgate.net Some research also suggests that methylated CpG sites can become preferred targets for adduct formation by certain carcinogens, effectively creating new mutational hotspots. oup.comnih.gov

Table 2: Effect of 5-methylcytosine (5mC) on Properties of 2-Nitrofluorene-Derived DNA Adducts

| Property | Sequence Context (G* = Adducted Guanine) | Observation with 5mC vs. C | Reference |

|---|---|---|---|

| Lesion Bypass Efficiency | 3' Flanking Pyrimidine (e.g., -mCG*C-) | Increased bypass | nih.govresearchgate.net |

| 3' Flanking Purine (e.g., -mCG*A-) | Decreased bypass | nih.govresearchgate.net | |

| Conformational Equilibrium | 3' Flanking Pyrimidine (e.g., -mCG*C-) | Bypass is inversely correlated with the population of the S-type conformer. | nih.govresearchgate.net |

| 3' Flanking Purine (e.g., -mCG*A-) | Complex relationship, possible emergence of a disruptive non-S/B conformation. | oup.comresearchgate.net | |

| Thermal Stability (ΔTm) | -mCGC- and -mCGT- | Increased stability (Average ΔTm = +1.8°C) | nih.gov |

| -mCG*A- | Slightly increased stability (ΔTm = +0.9°C) | nih.gov | |

| -mCG*G- | Decreased stability (ΔTm = -0.4°C) | nih.gov |

Molecular Mechanisms of Mutagenicity and Genotoxicity Induced by 9 Acetoxy 2 Nitrofluorene

Induction of Frameshift Mutations and Other DNA Lesions

9-Acetoxy-2-nitrofluorene is a reactive chemical compound that can chemically alter genetic material, leading to mutations. Its mutagenic activity is largely attributed to its ability to form covalent bonds with DNA, creating DNA adducts. These adducts can disrupt the normal processes of DNA replication and repair, resulting in various types of genetic alterations.

Research on the parent compound, 2-nitrofluorene (B1194847), and its metabolites has shown that these substances are potent inducers of frameshift mutations. nih.gov Frameshift mutations involve the insertion or deletion of nucleotides in the DNA sequence, which can alter the reading frame of genes and lead to the production of non-functional proteins. Specifically, metabolites of related compounds have been shown to cause the loss of base pairs, particularly at sequences of alternating purines and pyrimidines. nih.gov

In addition to frameshift mutations, exposure to the ultimate metabolite of the related compound N-acetyl-2-aminofluorene, N-acetoxy-N-acetyl-2-aminofluorene, has been demonstrated to induce a spectrum of DNA lesions in the lacI gene of Escherichia coli. These include: nih.gov

Base substitutions: Changes in a single nucleotide base.

Single-base frameshifts: The loss of a single base. nih.gov

Double-base frameshifts: The loss of a dinucleotide, often from alternating purine-pyrimidine sequences. nih.gov

Deletions: The removal of a larger segment of DNA. nih.gov

Duplications: The repetition of a segment of DNA. nih.gov

The formation of these various DNA lesions underscores the diverse mechanisms by which this compound and related compounds can exert their genotoxic effects.

Correlation between DNA Adduct Structure and Mutagenic Potency

The mutagenic potency of this compound is intrinsically linked to the structure of the DNA adducts it forms. The metabolic activation of 2-nitrofluorene leads to reactive intermediates that bind covalently to DNA bases, primarily guanine (B1146940). The major DNA adduct identified in vivo following administration of 2-nitrofluorene is dG-C8-AF (N-(deoxyguanosin-8-yl)-2-aminofluorene). nih.gov

Studies on the related compound N-acetyl-2-aminofluorene (AAF) have provided significant insights into how adduct structure influences mutagenicity. The primary DNA adducts formed by AAF are: nih.gov

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF)

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) (following deacetylation)

The location of the adduct on the guanine base and the presence or absence of the acetyl group are critical determinants of the resulting DNA conformation and, consequently, the mutagenic outcome. The dG-C8-AAF adduct, for instance, causes a major distortion in the DNA helix, which can lead to frameshift mutations. In contrast, the dG-C8-AF adduct produces a less distorted conformation that is more likely to result in base substitutions.

The correlation between the level of specific DNA adducts and mutagenic frequency has been a key area of research. For many chemical carcinogens, a direct relationship is observed between the concentration of DNA adducts in a target tissue and the frequency of mutations. nih.govsemanticscholar.org This relationship, however, can be complex and influenced by factors such as the efficiency of DNA repair systems in removing specific adducts and the fidelity of DNA polymerases in bypassing the lesions during replication.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling for Mutagenicity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological activity, including mutagenicity, of chemical compounds based on their molecular structure. nih.govnih.gov These models are built on the principle that the properties of a chemical are a function of its molecular features. For nitroaromatic compounds like this compound, QSAR models have been developed to predict their mutagenic potential. nih.govnih.gov

Several molecular descriptors have been found to be important in predicting the mutagenicity of nitroaromatics:

Electronic Properties: The energy of the lowest unoccupied molecular orbital (ELUMO) is often a key descriptor. A lower ELUMO value indicates a greater ease of accepting electrons, which is related to the reductive activation of the nitro group, a crucial step in the metabolic pathway leading to DNA adduct formation. nih.gov

Hydrophobicity: The partition coefficient (log P) is a measure of a compound's hydrophobicity. This property influences the absorption, distribution, and transport of the chemical to its target site within the cell. nih.gov

Steric Factors: The size and shape of the molecule can affect its ability to interact with metabolic enzymes and to bind to DNA. nih.gov

QSAR models for nitroarenes have demonstrated that electronic factors are primary determinants in differentiating between mutagenic and non-mutagenic compounds, while hydrophobicity plays a more significant role in determining the potency of the mutagenic effect. nih.gov While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the general models for nitroaromatic compounds provide a framework for predicting its mutagenic activity. These predictive models are valuable for screening new chemicals and for prioritizing compounds for further toxicological testing. europa.eu

Bacterial Mutagenicity Assays and Their Metabolic Activation Requirements

Bacterial mutagenicity assays are widely used in vitro tests to screen for the mutagenic potential of chemical substances. These assays utilize specific strains of bacteria that are engineered to be sensitive to different types of mutagens.

Salmonella typhimurium Reversion Assays (Ames test)

The Salmonella typhimurium reversion assay, commonly known as the Ames test, is the most widely used short-term test for identifying carcinogens that act by causing mutations in DNA. criver.comnih.gov The test employs several strains of S. typhimurium that have pre-existing mutations in the genes required for histidine synthesis, rendering them unable to grow in a histidine-deficient medium. criver.com A substance is considered mutagenic if it causes a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to the spontaneous reversion rate.

2-Nitrofluorene, the parent compound of this compound, is a well-known mutagen and is often used as a positive control in the Ames test. nih.gov It is particularly effective in inducing frameshift mutations and therefore shows a strong positive response in strains such as TA98 and TA1537. nih.gov

The mutagenicity of many compounds, including 2-nitrofluorene, is dependent on their metabolic activation into reactive electrophiles. researchgate.net Therefore, the Ames test is typically performed both in the absence and presence of a mammalian metabolic activation system, usually a liver homogenate fraction known as S9 mix. nih.gov The S9 mix contains enzymes, such as cytochrome P450s, that can metabolize pro-mutagens into their active forms. researchgate.net

For 2-nitrofluorene, its mutagenicity is significantly enhanced in the presence of the S9 mix, indicating that its metabolites are more potent mutagens. nih.gov However, some of its hydroxylated metabolites, such as 9-hydroxy-2-nitrofluorene, display stronger mutagenicity in the presence of metabolic activation, while others are more mutagenic without it. nih.gov As a reactive ester, this compound would be expected to be a direct-acting mutagen, not requiring metabolic activation to exert its effects.

| Metabolic Activation | Result |

|---|---|

| Without S9 mix | Mutagenic |

| With S9 mix | Strongly Mutagenic |

Escherichia coli Reversion Assays with Specific Genetic Markers